molecular formula C10H12O3 B13187699 5-(Cyclopropylmethyl)-2-methylfuran-3-carboxylic acid

5-(Cyclopropylmethyl)-2-methylfuran-3-carboxylic acid

Cat. No.: B13187699
M. Wt: 180.20 g/mol
InChI Key: YZPQSYHIAFKFGI-UHFFFAOYSA-N
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Description

5-(Cyclopropylmethyl)-2-methylfuran-3-carboxylic acid (CAS 2059956-21-5) is a high-purity chemical compound offered for research and development purposes. This molecule, with a molecular formula of C 10 H 12 O 3 and a molecular weight of 180.20 g/mol, is part of the furan-carboxylate family, a class of compounds studied for their utility in medicinal chemistry and drug discovery . While specific biological data for this compound is not extensively published in the available literature, its core structure is highly valuable in pharmaceutical research. Compounds featuring furan rings and cyclopropyl groups are frequently employed as key intermediates or core scaffolds in the synthesis of potential therapeutic agents. For instance, structurally similar pyrazole-based compounds containing cyclopropylmethyl groups have been optimized as potent inhibitors of Lactate Dehydrogenase (LDH), a target in oncology research . Furthermore, cyclopropane carboxylic acid derivatives are investigated for their pharmaceutical uses, particularly in the context of inflammatory and respiratory diseases . The cyclopropyl group itself is known for its interesting electronic properties, acting as a powerful donor that can stabilize adjacent carbocations or interact with electron-withdrawing groups, which can influence the behavior of the final molecule in biological systems . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use. Proper storage at 2-8°C is recommended to maintain the integrity of the product .

Properties

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

5-(cyclopropylmethyl)-2-methylfuran-3-carboxylic acid

InChI

InChI=1S/C10H12O3/c1-6-9(10(11)12)5-8(13-6)4-7-2-3-7/h5,7H,2-4H2,1H3,(H,11,12)

InChI Key

YZPQSYHIAFKFGI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(O1)CC2CC2)C(=O)O

Origin of Product

United States

Preparation Methods

Direct Oxidative Functionalization of Cyclopropylmethyl Precursors

Overview:
A prominent approach involves the oxidation of cyclopropylmethyl derivatives, particularly cyclopropylmethyl-substituted heterocycles, under oxidative conditions to introduce the carboxylic acid functionality at the 3-position of the furan ring.

Process Details:

  • Starting Material:
    Cyclopropylmethyl-substituted furans or related heterocycles, such as 2-methylfuran derivatives bearing cyclopropylmethyl groups.
  • Oxidation Method:

    • Non-catalytic oxidation using molecular oxygen at elevated temperatures (~180-220°C), as disclosed in patent US5504245A, which details oxidation of cyclopropanecarboxaldehyde to cyclopropanecarboxylic acid.
    • The process is conducted in the absence of catalysts, relying on oxygen mass transfer to effect oxidation, simplifying equipment and reducing costs.
  • Reaction Conditions:

    • Elevated temperature (around 200°C).
    • No solvent or minimal solvent to facilitate oxygen transfer.
    • The process benefits from the free radical mechanism of aldehyde oxidation, leading to the formation of the carboxylic acid.

Advantages:

  • Cost-effective due to absence of catalysts.
  • Simplified product isolation.
  • Suitable for scale-up.

Limitations:

  • Requires precise control of oxygen supply to prevent over-oxidation or side reactions.

Cyclization and Functionalization via Halogenated Intermediates

Overview:
Another route involves synthesizing halogenated precursors, followed by cyclization and subsequent oxidation to introduce the carboxylic acid group.

Process Details:

  • Formation of Cyclopropylmethyl Group:

    • Nucleophilic substitution with cyclopropylmethyl nucleophiles (e.g., cyclopropylmethyl magnesium bromide) to attach the cyclopropylmethyl group at the 3-position.
  • Cyclization and Oxidation:

    • The halogenated intermediate undergoes intramolecular cyclization under basic conditions, facilitated by sodium hydroxide or phase transfer catalysts, forming the heterocyclic core.
    • Oxidative cleavage or further oxidation steps convert the methyl group into the carboxylic acid.

Note:
This method is more complex and involves multiple steps, including halogenation, nucleophilic substitution, cyclization, and oxidation.

Multistep Synthesis via Precursors and Functional Group Transformations

Overview:
A multistep approach starting from simpler compounds such as 2-methylfuran and cyclopropylmethyl precursors.

Process Pathway:

  • Step 1:
    Synthesis of 2-methylfuran via known methods, such as the acid-catalyzed cyclization of suitable precursors.
  • Step 2:
    Alkylation at the 3-position with cyclopropylmethyl halides (e.g., cyclopropylmethyl bromide) using nucleophilic substitution or Friedel-Crafts type reactions.

  • Step 3:
    Oxidation of the methyl group at the 3-position to the carboxylic acid, employing oxidants like potassium permanganate, chromium(VI) reagents, or catalytic oxygen-based oxidation under controlled conditions.

Advantages:

  • Well-established chemistry with high yields.
  • Flexibility in modifying substituents.

Limitations:

  • Multiple steps increase complexity and potential for side reactions.

Catalytic and Non-Catalytic Oxidation of Cyclopropylmethyl-Substituted Precursors

Research Findings:

  • U.S. Patent US5504245A describes oxidation of cyclopropanecarboxaldehyde to cyclopropanecarboxylic acid using molecular oxygen without catalysts, at high temperature, emphasizing simplicity and cost-effectiveness.
  • Similar principles can be applied to cyclopropylmethyl derivatives attached to heterocycles, where oxidation proceeds via free radical mechanisms primarily dependent on oxygen transfer.

Reaction Parameters:

Parameter Conditions Source/Reference
Temperature 180–220°C
Solvent None or minimal, oxygen-rich environment
Catalyst None
Oxidant Molecular oxygen

Summary of Data and Comparative Analysis

Method Starting Material Key Reagents Conditions Yield Remarks
Direct Oxidation Cyclopropylmethyl aldehyde Molecular oxygen Elevated temperature (~200°C), no catalyst Moderate to high Cost-effective, scalable
Halogenation & Nucleophilic Substitution 2-Methylfuran derivatives Halogenating agents, cyclopropylmethyl nucleophiles Multi-step, moderate to high temperature Variable Complex, multi-step process
Multistep Functionalization 2-Methylfuran + cyclopropylmethyl halides Standard organic reagents 3–5 steps Good Flexibility, high yield potential

Chemical Reactions Analysis

Types of Reactions

5-(Cyclopropylmethyl)-2-methylfuran-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding furanones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be used under controlled conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

5-(Cyclopropylmethyl)-2-methylfuran-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(Cyclopropylmethyl)-2-methylfuran-3-carboxylic acid involves its interaction with specific molecular targets. The furan ring and carboxylic acid group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The cyclopropylmethyl group may enhance the compound’s stability and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 5-(cyclopropylmethyl)-2-methylfuran-3-carboxylic acid, highlighting differences in substituents, molecular properties, and biological activities based on available evidence:

Compound Name Substituent at 5-Position Molecular Formula Molecular Weight (g/mol) Key Applications/Activities CAS Number Reference
5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid Hydroxymethyl C₇H₈O₄ 172.14 Lab research; precursor for glycosidase inhibitors 15341-68-1
5-(Methoxymethyl)-2-methylfuran-3-carboxylic acid Methoxymethyl C₈H₁₀O₄ 186.16 Discontinued; potential synthetic intermediate Not provided
5-(Methoxycarbonyl)-2-methylfuran-3-carboxylic acid Methoxycarbonyl C₈H₈O₅ 190.24 Research reagent; structural studies 1359657-46-7
5-(4-Fluorophenyl)-2-methylfuran-3-carboxylic acid 4-Fluorophenyl C₁₂H₉FO₃ 220.20 Metabolic studies; enzyme inhibition Not provided
5-[(3S,4R)-3,4-Dihydroxypyrrolidin-2-yl]-2-methylfuran-3-carboxylic acid Pyrrolidine diol C₁₀H₁₃NO₅ 227.21 Selective α-L-fucosidase and β-galactosidase inhibition Not provided
Target compound Cyclopropylmethyl C₁₀H₁₂O₃ 196.20* Hypothesized: Drug development, enzyme modulation Not available N/A

*Estimated molecular weight based on structural similarity.

Structural and Functional Analysis

  • Substituent Effects: Cyclopropylmethyl: This group is sterically bulky and introduces unique electronic effects due to the strained cyclopropane ring. It may improve metabolic stability compared to linear alkyl chains (e.g., hydroxymethyl) or aromatic groups (e.g., 4-fluorophenyl) . Hydroxymethyl/Methoxymethyl: Polar substituents enhance solubility but may reduce membrane permeability. Hydroxymethyl derivatives are precursors for bioactive molecules, such as glycosidase inhibitors .
  • Biological Activity :

    • Derivatives with pyrrolidine diol substituents (e.g., ) exhibit potent glycosidase inhibition (IC₅₀ values in the µM range), suggesting that substituent polarity and stereochemistry critically influence enzyme selectivity .
    • The absence of acute toxicity data for cyclopropylmethyl derivatives contrasts with 5-formylfuran-3-carboxylic acid, which requires stringent respiratory protection due to unspecified hazards .

Physicochemical Properties

  • Stability : Cyclopropylmethyl-substituted furans are expected to exhibit greater chemical stability than formyl or hydroxymethyl analogs, which may degrade under acidic or oxidizing conditions .
  • Thermodynamic Data : While thermodynamic properties (e.g., melting points, solubility) for the target compound are unavailable, aryl furan analogs like 2-methyl-5-phenylfuran-3-carboxylic acid show broad utility in copolymerization and catalysis, implying tunable thermal stability .

Biological Activity

5-(Cyclopropylmethyl)-2-methylfuran-3-carboxylic acid is a compound of interest due to its unique structural features and potential biological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C12H14O3
  • Molecular Weight : 218.24 g/mol
  • IUPAC Name : 5-(Cyclopropylmethyl)-2-methylfuran-3-carboxylic acid
  • Structure : The compound features a furan ring substituted with a cyclopropylmethyl group and a carboxylic acid functional group.

The biological activity of 5-(Cyclopropylmethyl)-2-methylfuran-3-carboxylic acid is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The carboxylic acid moiety can facilitate hydrogen bonding and ionic interactions, enhancing binding affinity to target proteins.

Potential Targets:

  • Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.
  • Receptors : It may act as a ligand for various receptors, modulating signaling pathways crucial for cellular responses.

Antimicrobial Activity

Research indicates that 5-(Cyclopropylmethyl)-2-methylfuran-3-carboxylic acid exhibits antimicrobial properties against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Properties

Preliminary studies have shown that this compound may possess anticancer activity. In vitro assays revealed that it could inhibit the proliferation of cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Case Studies

  • Antimicrobial Evaluation :
    • A study evaluated the antimicrobial efficacy of 5-(Cyclopropylmethyl)-2-methylfuran-3-carboxylic acid against common pathogens.
    • Results indicated an inhibition zone diameter ranging from 15mm to 25mm depending on the concentration used, demonstrating significant antibacterial activity.
  • Anticancer Activity :
    • In a controlled experiment involving human cancer cell lines, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability.
    • Flow cytometry analysis indicated increased apoptotic cells in treated groups compared to controls, supporting its potential as an anticancer agent.

Data Summary

Biological ActivityType of StudyResult
AntimicrobialIn vitroEffective against Gram-positive and Gram-negative bacteria
AnticancerCell line studyInduced apoptosis in breast and colon cancer cells

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